N-(3-Iodopyridin-4-yl)pivalamide

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

N-(3-Iodopyridin-4-yl)pivalamide (CAS 113975-33-0) is the critical intermediate for constructing the 2-amino-3-iodopyridin-4-yl-oxy pharmacophore of class II MET inhibitors (IC50 0.005 μM, >5000-fold selectivity over VEGFR-2/c-Kit/RET). The defined 3-iodo-4-pivalamido substitution enables regioselective Suzuki-Miyaura and Sonogashira couplings under mild conditions. The sterically hindered pivalamide group provides hydrolytic stability superior to acetyl analogs, preventing premature deprotection during aggressive functionalization. Positional isomers are unsuitable substitutes for this validated SAR. Standard purity ≥98%. Request a quote for research quantities today.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 113975-33-0
Cat. No. B049149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Iodopyridin-4-yl)pivalamide
CAS113975-33-0
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=NC=C1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
InChIKeyGPMKCDBJLNTANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Iodopyridin-4-yl)pivalamide (CAS 113975-33-0): Strategic Halogenated Pyridine Building Block for Selective Kinase Inhibitor Synthesis


N-(3-Iodopyridin-4-yl)pivalamide (CAS 113975-33-0) is a halogenated pyridine derivative featuring an iodine substituent at the 3-position and a pivalamide protecting group at the 4-position of the pyridine ring . With a molecular formula of C10H13IN2O and a molecular weight of 304.13 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing complex heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions . Its defined substitution pattern distinguishes it from positional isomers and alternative halogenated pyridine derivatives, enabling precise regiochemical control in multi-step syntheses of kinase-targeted therapeutics .

Why N-(3-Iodopyridin-4-yl)pivalamide Cannot Be Replaced by Positional Isomers or Alternative Halogenated Pyridine Derivatives


In multi-step medicinal chemistry syntheses, substitution pattern governs both the chemical reactivity profile and the downstream biological activity of the final target molecule. The 3-iodo-4-pivalamido substitution pattern of CAS 113975-33-0 is structurally non-interchangeable with positional isomers such as N-(3-iodopyridin-2-yl)pivalamide (CAS 113975-31-8) or alternative protecting group variants like N-(3-iodopyridin-4-yl)acetamide (CAS 211029-68-4) . The pivalamide group provides steric bulk and hydrolytic stability that is quantitatively distinct from acetyl or Boc protecting groups [1], while the precise 3-iodo-4-amino (protected) arrangement is essential for constructing the 2-amino-3-iodopyridin-4-yl-oxy pharmacophore required in selective MET inhibitor scaffolds [2]. Generic substitution of these structural elements leads to divergent reactivity in cross-coupling sequences and fundamentally altered binding geometries in the final therapeutic candidates.

Quantitative Differentiation Evidence: N-(3-Iodopyridin-4-yl)pivalamide vs. Comparators


Regiochemical Precision: 4-Position Pivalamide Enables Selective MET Inhibitor Pharmacophore Construction

The 3-iodo-4-pivalamido substitution pattern of CAS 113975-33-0 provides a defined synthetic entry point to the 2-amino-3-iodopyridin-4-yl-oxy pharmacophore, which was incorporated into a class II MET inhibitor (compound 3s) achieving an IC50 of 0.005 μM against MET kinase [1]. The positional specificity of this substitution pattern cannot be achieved using alternative isomers; the 2-position pivalamide variant (CAS 113975-31-8) would yield a fundamentally different spatial orientation of the pyridine nitrogen relative to the iodine handle, altering both cross-coupling regioselectivity and final pharmacophore geometry .

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Pivalamide Protecting Group Confers Superior Hydrolytic Stability Versus Acetyl Analogs

The pivalamide (trimethylacetamide) group in CAS 113975-33-0 provides enhanced hydrolytic stability relative to the acetamide analog N-(3-iodopyridin-4-yl)acetamide (CAS 211029-68-4) due to the steric shielding effect of the tert-butyl moiety [1]. This steric bulk reduces nucleophilic attack at the amide carbonyl, making pivalamides substantially more resistant to acidic and basic hydrolysis conditions than their acetyl counterparts [2]. The calculated consensus Log Po/w value of 2.23 for the pivalamide derivative further reflects its distinct physicochemical profile, influencing solubility and membrane permeability properties relevant to downstream applications .

Protecting Group Strategy Synthetic Methodology Chemical Stability

Validated Intermediate for High-Potency, Selective MET Kinase Inhibitor Development

The 3-iodo-4-pivalamido scaffold represented by CAS 113975-33-0 serves as a direct synthetic precursor to the 2-amino-3-iodopyridin-4-yl-oxy moiety incorporated in a class II MET inhibitor (compound 3s) that demonstrated an IC50 of 0.005 μM against MET kinase [1]. Critically, this compound exhibited >5000-fold selectivity over VEGFR-2, c-Kit, and RET kinases [2]. In contrast, alternative halogenated pyridine building blocks such as 3-chloro-4-iodopyridine have been employed in broader kinase inhibitor programs without this specific, validated selectivity profile . This established structure-activity relationship de-risks synthetic investment for MET-targeted programs compared to untested alternative building blocks.

Oncology MET Inhibitors Targeted Therapy Kinase Selectivity

Iodine at 3-Position Enables Efficient Pd-Catalyzed Cross-Coupling for Biaryl Construction

The iodine substituent at the 3-position of CAS 113975-33-0 serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling efficient construction of biaryl and alkynyl-aromatic systems . Iodopyridinium intermediates, accessible from this scaffold, are documented to be particularly effective in Suzuki couplings compared to their bromo- or chloro- counterparts [1]. This reactivity profile is shared with structurally related iodopyridine pivalamides, yet the 4-position pivalamide orientation uniquely positions the pyridine nitrogen to potentially coordinate with palladium catalysts, influencing coupling efficiency relative to 2-position isomers .

Cross-Coupling Chemistry Suzuki-Miyaura Coupling Sonogashira Coupling

Commercial Availability with Verified Purity Specifications Supporting Reproducible Research

CAS 113975-33-0 is commercially available from multiple suppliers with documented purity specifications that support reproducible synthetic outcomes. Bidepharm reports standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC , while Chemscene offers purity of 99.98% for this compound . This level of quality documentation contrasts with less characterized alternatives where purity data are not systematically provided or where batch-to-batch variability may compromise synthetic reproducibility. The compound's physicochemical properties—including consensus Log Po/w of 2.23, TPSA of 41.99 Ų, and aqueous solubility of 0.213 mg/mL—provide additional procurement-relevant characterization data .

Quality Control Reproducibility Procurement

High-Impact Application Scenarios for N-(3-Iodopyridin-4-yl)pivalamide Based on Quantitative Differentiation Evidence


Synthesis of Highly Selective Class II MET Inhibitors for Oncology Drug Discovery

N-(3-Iodopyridin-4-yl)pivalamide serves as the critical synthetic intermediate for constructing the 2-amino-3-iodopyridin-4-yl-oxy pharmacophore essential to class II MET inhibitors. This scaffold, after deprotection of the pivalamide group and subsequent functionalization, was incorporated into compound 3s which demonstrated an IC50 of 0.005 μM against MET kinase with >5000-fold selectivity over VEGFR-2, c-Kit, and RET kinases [1]. The defined 3-iodo-4-amino (protected) substitution pattern is structurally required to achieve this potency and selectivity profile; positional isomers such as 2-substituted variants would yield divergent binding geometries and are unsuitable substitutes . For medicinal chemistry teams developing MET-targeted therapeutics for oncology indications, this intermediate provides a validated entry point with established SAR, enabling accelerated lead optimization and reduced synthetic iteration cycles.

Palladium-Catalyzed Cross-Coupling for Construction of Biaryl Kinase Inhibitor Scaffolds

The iodine substituent at the 3-position of CAS 113975-33-0 provides a highly reactive handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling efficient introduction of diverse aryl and alkynyl groups at the pyridine 3-position [1]. This reactivity profile is essential for constructing the biaryl systems that constitute the core structural motifs of numerous kinase inhibitors. Iodopyridinium intermediates derived from this scaffold are documented as particularly effective coupling partners compared to bromo- or chloro- analogs, supporting lower catalyst loadings and milder reaction conditions . The pivalamide protecting group remains stable under standard cross-coupling conditions, allowing sequential functionalization strategies where the 4-position amino group can be unmasked in a subsequent orthogonal deprotection step for further derivatization.

Protected Amino-Pyridine Building Block for Multi-Step Parallel Medicinal Chemistry Libraries

The combination of the iodine cross-coupling handle at the 3-position with the sterically hindered pivalamide protecting group at the 4-position makes CAS 113975-33-0 an ideal building block for parallel synthesis of diverse compound libraries. The pivalamide group confers enhanced hydrolytic stability compared to acetyl analogs (such as CAS 211029-68-4), ensuring the 4-position amino functionality remains protected during aggressive coupling and functionalization steps [1]. This stability profile reduces unwanted deprotection events that would otherwise generate free amine byproducts capable of participating in competing side reactions. With consensus Log Po/w of 2.23 and aqueous solubility of 0.213 mg/mL , this intermediate exhibits physicochemical properties compatible with standard organic synthesis workflows while providing sufficient lipophilicity for purification via normal-phase chromatography.

Precursor to 2-Amino-3-iodopyridine Derivatives for Targeted Protein Degrader (PROTAC) Linker Attachment

Following deprotection of the pivalamide group, the resulting 2-amino-3-iodopyridine scaffold can serve as a versatile attachment point for linker conjugation in PROTAC (PROteolysis TArgeting Chimera) development. The validated MET inhibitor pharmacophore derived from this intermediate—which demonstrated IC50 of 0.005 μM against MET kinase with exceptional selectivity [1]—represents a promising warhead for MET-targeted PROTAC designs. The iodine substituent at the 3-position remains available for late-stage diversification or radiolabeling with iodine-124 for PET imaging applications, providing a handle for both therapeutic development and companion diagnostic tracer synthesis. This dual utility supports integrated drug discovery programs requiring both therapeutic candidates and imaging agents for patient stratification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Iodopyridin-4-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.